3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine
Overview
Description
3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chloro group at the 3-position and a 3,3-difluorocyclobutylmethoxy group at the 2-position. The presence of both chlorine and fluorine atoms in its structure contributes to its distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine typically involves multiple steps, starting with the preparation of the 3,3-difluorocyclobutylmethanol intermediate. This intermediate is then reacted with 3-chloropyridine under specific conditions to yield the final product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the chloro and difluorocyclobutyl groups can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine: Unique due to the presence of both chloro and difluorocyclobutyl groups.
3,3-Difluorocyclobutanol: Similar fluorinated cyclobutyl structure but lacks the pyridine ring.
3-Chloropyridine: Contains the chloro-substituted pyridine ring but lacks the difluorocyclobutyl group
Uniqueness
The combination of the chloro and difluorocyclobutyl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions in chemical reactions and biological systems, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO/c11-8-2-1-3-14-9(8)15-6-7-4-10(12,13)5-7/h1-3,7H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKGILDBIWHCDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(C=CC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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